molecular formula C20H21N3O4 B2699555 8-(furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021032-05-2

8-(furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2699555
CAS No.: 1021032-05-2
M. Wt: 367.405
InChI Key: SUJPBQXXWKBLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirohydantoin derivative within the 1,3,8-triazaspiro[4.5]decane-2,4-dione class. These compounds are notable for their role as hypoxia-inducible factor prolyl hydroxylase (HIF PHD) inhibitors, which enhance erythropoietin (EPO) production for anemia treatment . The compound features a spirocyclic core with a furan-2-carbonyl group at position 8 and a 4-methylbenzyl substituent at position 2. Its structure is optimized for binding to the catalytic domain of PHD enzymes, leveraging the furan’s heterocyclic properties for metal chelation and aromatic interactions .

Properties

IUPAC Name

8-(furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-14-4-6-15(7-5-14)13-23-18(25)20(21-19(23)26)8-10-22(11-9-20)17(24)16-3-2-12-27-16/h2-7,12H,8-11,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJPBQXXWKBLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)C4=CC=CO4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate compound. This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

8-(furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with nucleophiles.

Scientific Research Applications

8-(furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Structure-Activity Relationships (SAR)

The biological activity of spirohydantoins is highly dependent on substituents at positions 3 and 6. Key analogues and their properties are summarized below:

Table 1: Comparison of Structural Analogues
Compound Name Substituents (Position 8) Substituents (Position 3) Key Activity/Application References
Target Compound Furan-2-carbonyl 4-Methylphenylmethyl HIF PHD inhibition (Anemia)
8-(Thiophene-3-carbonyl)-3-[(4-methylphenyl)methyl]-... Thiophene-3-carbonyl 4-Methylphenylmethyl Reduced PHD inhibition vs. furan
8-(3-Trifluoromethylbenzoyl)-3-[(4-methylphenyl)methyl]-... 3-Trifluoromethylbenzoyl 4-Methylphenylmethyl Enhanced lipophilicity, retained potency
8-(Benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-... Benzodioxole-5-carbonyl 4-Fluorophenylmethyl Improved solubility, antimicrobial potential
7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TTDD) None (methyl groups at 7,9) None (methyl groups at 7,9) Antibacterial (N-halamine)
8-(Pyridin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (Compound 11) Pyridin-2-yl None (unsubstituted) Potent PHD inhibition (IC₅₀ < 50 nM)
Key Observations:
  • Furan vs. Thiophene : The furan-2-carbonyl group in the target compound exhibits stronger PHD inhibition compared to thiophene-3-carbonyl derivatives, likely due to optimized π-π stacking and Fe²⁺ chelation .
  • Aromatic Substituents : Trifluoromethylbenzoyl () and benzodioxole () groups enhance lipophilicity or solubility, respectively, without compromising core binding.
  • Antibacterial Activity : TTDD () demonstrates the versatility of the spirohydantoin scaffold, where methylation at positions 7 and 9 enables chlorination for antimicrobial applications.

Biological Activity

8-(Furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. Its unique structural features, including a furan ring and a triazaspirodecane moiety, suggest potential biological activities that warrant detailed investigation. This article explores the compound's biological activity, synthesis methods, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of the compound is C12H13N3O4C_{12}H_{13}N_3O_4, and its IUPAC name is 8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. The structure features a spiro linkage connecting two rings, which is characteristic of spiro compounds.

PropertyValue
Molecular Weight253.25 g/mol
CAS Number1021210-36-5
SolubilitySoluble in DMSO
Melting PointNot available

Synthesis Methods

The synthesis of 8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step reactions starting from accessible precursors. Common methods include:

  • Cyclization Reactions : Involves the cyclization of precursors containing furan and amine groups under controlled conditions.
  • Catalytic Methods : Use of catalysts to enhance reaction efficiency and yield.

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazaspiro compounds exhibit significant antimicrobial properties. For instance, compounds similar to 8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of cell membrane integrity.

Anticancer Potential

Research has highlighted the compound's interaction with specific molecular targets such as enzymes involved in cancer progression. For example:

  • Thioredoxin Reductase Inhibition : The compound may inhibit thioredoxin reductase (TrxR), which is crucial for cancer cell survival.
  • Cell Line Studies : In vitro studies have demonstrated cytotoxic effects on cancer cell lines including Mia PaCa-2 and PANC-1.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of synthesized derivatives based on the triazaspiro framework against Candida albicans and Staphylococcus aureus. The results indicated a dose-dependent inhibition of microbial growth with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
  • Anticancer Activity :
    • A series of experiments assessed the cytotoxic effects on human tumor cells (e.g., HepG2). The compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

The proposed mechanism involves:

  • Enzyme Interaction : The furan moiety interacts with enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its cytotoxic effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.